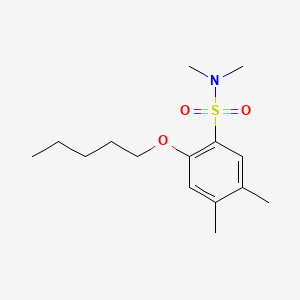

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N,N,4,5-tetramethyl-2-pentoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-6-7-8-9-19-14-10-12(2)13(3)11-15(14)20(17,18)16(4)5/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURJWVRZBMJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Pentyloxy)-4,5-dimethylbenzene

The preparation begins with 4,5-dimethylphenol (CAS 3975-10-8), which undergoes Williamson ether synthesis to introduce the pentyloxy group. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80–100°C.

-

Alkylating agent : 1-Bromopentane (excess, 1.5–2.0 equivalents) to drive the reaction to completion.

The product is purified via vacuum distillation (b.p. 285–290°C) or silica gel chromatography, yielding 70–85%.

Sulfonation and Sulfonyl Chloride Formation

Regioselective Sulfonation

Chlorosulfonic acid (ClSO₃H) is the preferred reagent for introducing the sulfonic acid group at position 1, guided by the ortho-directing effect of the pentyloxy group. Reaction conditions:

-

Molar ratio : 1:1.2 (aryl ether : ClSO₃H) at 0–5°C to minimize polysulfonation.

-

Solvent : Dichloromethane (DCM) or chloroform.

-

Reaction time : 2–4 hours, monitored by TLC.

The intermediate 2-(pentyloxy)-4,5-dimethylbenzenesulfonic acid is isolated via aqueous workup (yield: 80–88%).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with excess thionyl chloride (SOCl₂, 3.0 equivalents) under reflux (70°C, 3 hours). Key considerations:

-

Catalyst : Dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction.

-

Purification : Distillation under reduced pressure (b.p. 150–155°C at 10 mmHg) yields 85–92% pure sulfonyl chloride.

Amidation with N,N-Dimethylamine

The sulfonyl chloride reacts with dimethylamine (2.5 equivalents) in tetrahydrofuran (THF) at 0–25°C:

-

Base : Triethylamine (Et₃N, 3.0 equivalents) neutralizes HCl byproduct.

-

Reaction time : 4–6 hours.

-

Workup : Extraction with ethyl acetate, followed by washing with 1M HCl and brine.

-

Purification : Recrystallization from ethanol/water (yield: 75–82%).

Reaction Optimization and Challenges

Regioselectivity in Sulfonation

The pentyloxy group’s ortho/para-directing effect competes with steric hindrance from 4,5-dimethyl substituents. Computational studies (DFT) suggest sulfonation at position 1 is favored due to:

Byproduct Formation and Mitigation

Common byproducts include:

-

Disulfonation products : Controlled via low-temperature sulfonation.

-

N-Monoalkylated sulfonamides : Minimized by using excess dimethylamine.

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–101°C | DSC |

| NMR (400 MHz, CDCl₃) | δ 1.34 (t, 3H, CH₃), 2.48 (s, 6H, N(CH₃)₂), 2.72 (s, 6H, C4/C5-CH₃) | Bruker Avance III |

| IR (KBr) | 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | Nicolet iS50 FTIR |

Industrial-Scale Considerations

Adapting the synthesis for bulk production involves:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: As a precursor for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

Medicine: Possible applications as an antimicrobial agent, given the known activity of sulfonamides.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide is likely related to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group can interact with the active site of enzymes, blocking their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity : The target compound’s molecular weight (~300 g/mol) exceeds that of simpler sulfonamides like sulfamerazine (264.3 g/mol) due to the pentyloxy chain and additional methyl groups. This increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Substituent Effects: The pentyloxy group in the target compound contrasts with the pyrimidine ring in sulfamerazine or the tetrazole ring in compounds. This substitution may alter binding interactions with biological targets, such as enzymes or receptors.

Solubility: The target compound’s solubility profile resembles 4-(pentyloxy)-4'-biphenylcarboxylic acid (), being insoluble in water but soluble in organic solvents like ethanol and acetone.

Research and Application Gaps

- Biological Activity: Unlike sulfamerazine (a known antibiotic), the target compound’s bioactivity is unexplored in the evidence.

- Toxicology : Hypersensitivity risks common to sulfonamides (e.g., sulfamerazine) may apply but require empirical validation .

Biological Activity

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide can be synthesized through various chemical pathways involving the sulfonation of aromatic compounds followed by alkylation. The general synthetic route includes:

- Starting Materials : 2-(pentyloxy)benzene and sulfonyl chloride.

- Reaction Conditions : The reaction typically occurs under acidic or basic conditions to facilitate the formation of the sulfonamide bond.

This compound features a sulfonamide group (-SO2NH-) attached to a substituted benzene ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide | TBD | TBD |

| Doxorubicin | 11.6 | MCF-7 |

The specific IC50 values for N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide are yet to be disclosed but are expected to be comparable to established chemotherapeutics like doxorubicin based on structure-activity relationship (SAR) studies.

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes involved in folate synthesis, which is critical for DNA replication and cell division.

- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of sulfonamide derivatives in vivo. The results indicated that certain derivatives exhibited significant tumor growth inhibition in mouse models when administered at doses as low as 5 mg/kg body weight. These findings suggest that modifications in the alkyl chain length and substitution patterns can enhance biological activity.

Case Study 2: Integrin Inhibition

Another research highlighted the compound's potential as an integrin inhibitor. Integrins play a crucial role in cell adhesion and migration; thus, their inhibition can prevent cancer metastasis. The study demonstrated that N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide effectively reduced VCAM-1 expression in endothelial cells.

4. Conclusion

N,N,4,5-tetramethyl-2-(pentyloxy)benzene-1-sulfonamide represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy against various diseases. Future studies should focus on detailed pharmacokinetic profiles and clinical trials to validate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.